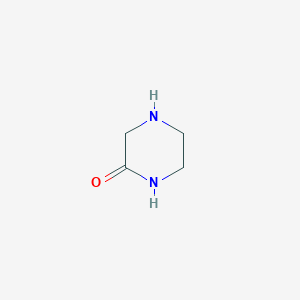
N-Metil-N-(trimetilsilil)trifluoroacetamida
Descripción general
Descripción
N-Methyl-N-(trimethylsilyl)trifluoroacetamide is a chemical compound with the molecular formula C6H12F3NOSi. It is commonly used as a silylating reagent in gas chromatography-mass spectrometry (GC-MS) to form volatile derivatives of various compounds for analysis . This compound is known for its ability to react with a wide range of functional groups, making it a versatile tool in analytical chemistry .
Aplicaciones Científicas De Investigación
N-Methyl-N-(trimethylsilyl)trifluoroacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
MSTFA is primarily used as a silylating reagent . Its primary targets are active hydrogen-containing compounds, particularly in the context of gas chromatography-mass spectrometry (GC-MS) analysis . It is also used in the detection of steroid hormones such as 17α-ethinylestradiol (EE2) and estrone .
Mode of Action
MSTFA works by converting the active hydrogen in a molecule into a stable and volatile derivative . This is achieved through a process known as silylation, where MSTFA reacts with the active hydrogen to form trimethylsilyl (TMS) derivatives .
Biochemical Pathways
The silylation process facilitated by MSTFA affects the biochemical pathways of the target molecules. By converting active hydrogen into TMS derivatives, MSTFA increases the volatility and stability of these molecules, making them more suitable for GC-MS analysis .
Pharmacokinetics
By increasing their volatility and stability, MSTFA enhances the detectability of these molecules in GC-MS analysis .
Result of Action
The primary result of MSTFA’s action is the formation of volatile and stable TMS derivatives from active hydrogen-containing compounds . This transformation allows for enhanced separation and detection of these compounds in GC-MS analysis .
Action Environment
The efficacy and stability of MSTFA can be influenced by environmental factors. For instance, the best reaction conditions for MSTFA are heating at 70 °C for 10 minutes . Additionally, MSTFA should be stored at temperatures below +30°C and used only in well-ventilated areas or outdoors due to its volatility .
Análisis Bioquímico
Biochemical Properties
MSTFA plays a crucial role in biochemical reactions, particularly in the process of silylation . Silylation is a technique used in GC-MS to increase the volatility of compounds, making them suitable for analysis . MSTFA interacts with various biomolecules, including enzymes and proteins, to form trimethylsilyl (TMS) derivatives . These interactions are primarily covalent bonding, where MSTFA donates a trimethylsilyl group to the molecule it interacts with .
Cellular Effects
The effects of MSTFA on cells are primarily observed in the context of its role in GC-MS analysis. MSTFA does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, it is used to analyze these processes by enabling the detection of various biomolecules within the cell .
Molecular Mechanism
The mechanism of action of MSTFA is based on its role as a silylating agent. It reacts with biomolecules to form TMS derivatives, which are more volatile and thus suitable for GC-MS analysis . This involves the formation of covalent bonds between the trimethylsilyl group of MSTFA and the biomolecule .
Temporal Effects in Laboratory Settings
In laboratory settings, MSTFA is known for its stability, which is crucial for its role in silylation
Metabolic Pathways
MSTFA is not typically involved in metabolic pathways within the body. Its primary role is in the external analysis of biological samples, where it is used to form TMS derivatives for GC-MS .
Transport and Distribution
The transport and distribution of MSTFA within cells and tissues are not typically relevant to its primary use as a silylating reagent for GC-MS analysis .
Subcellular Localization
As a silylating reagent used in GC-MS analysis, MSTFA does not have a specific subcellular localization. It is used in the preparation of samples for analysis, rather than being a component of cells or tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-(trimethylsilyl)trifluoroacetamide can be synthesized through the reaction of N-methyltrifluoroacetamide with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the trimethylsilyl group being introduced to the nitrogen atom of the trifluoroacetamide.
Industrial Production Methods
Industrial production of N-Methyl-N-(trimethylsilyl)trifluoroacetamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(trimethylsilyl)trifluoroacetamide primarily undergoes silylation reactions, where it reacts with compounds containing active hydrogen atoms such as hydroxyl, carboxyl, thiol, amino, and imino groups . The silylation process involves the substitution of these active hydrogen atoms with trimethylsilyl groups, resulting in the formation of trimethylsilyl ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride and bases like pyridine or triethylamine. The reactions are typically carried out in solvents such as ethyl acetate, acetonitrile, or dichloromethane . The conditions are generally mild, with reactions proceeding at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are trimethylsilyl derivatives of the original compounds. These derivatives are more volatile and less polar, making them suitable for analysis by GC-MS .
Comparación Con Compuestos Similares
N-Methyl-N-(trimethylsilyl)trifluoroacetamide is often compared with other silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide and N,O-bis(trimethylsilyl)acetamide. While these compounds also serve as silylating agents, N-Methyl-N-(trimethylsilyl)trifluoroacetamide is unique in its ability to form highly volatile derivatives, making it particularly useful for GC-MS analysis.
List of Similar Compounds
- N,O-bis(trimethylsilyl)trifluoroacetamide
- N,O-bis(trimethylsilyl)acetamide
- Trimethylsilyl chloride
- Trimethylsilyl cyanide
N-Methyl-N-(trimethylsilyl)trifluoroacetamide stands out due to its efficiency in forming volatile derivatives and its broad applicability in various fields of research and industry.
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-trimethylsilylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPCIZMDDUQPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)(F)F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067003 | |
| Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
24589-78-4 | |
| Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24589-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSTFA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(trimethylsilyl)trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of MSTFA?
A1: N-Methyl-N-(trimethylsilyl)trifluoroacetamide has the molecular formula C6H12F3NOSi and a molecular weight of 205.28 g/mol. Its structure consists of a trifluoroacetamide group attached to a nitrogen atom, which is further bonded to a methyl group and a trimethylsilyl group.
Q2: Is there any spectroscopic data available for MSTFA?
A2: While the provided articles primarily focus on MSTFA's applications, mass spectrometry data, including characteristic fragment ions, is available for MSTFA and its derivatives. For instance, the bis-trimethylsilyl derivative of cannabigerol, after reacting with MSTFA, exhibits characteristic fragment ions at m/z 337, 391, 377, and 460. []
Q3: How does MSTFA interact with its target molecules during derivatization?
A3: MSTFA acts as a silylating agent, replacing active hydrogens in polar functional groups (like alcohols, carboxylic acids, amines, and amides) with trimethylsilyl (TMS) groups. This substitution increases the volatility and thermal stability of the derivatized compounds, making them suitable for GC analysis.
Q4: What are the advantages of using MSTFA as a derivatizing agent for GC-MS analysis?
A4: MSTFA offers several advantages:
- Single-step Derivatization: MSTFA can be used for on-fiber derivatization within the thermal desorption unit, simplifying the analytical process. []
Q5: Can you provide examples of MSTFA applications in analytical chemistry?
A5: MSTFA has been widely used in various fields:
- Analysis of Endocrine Disrupting Chemicals (EDCs): It is used to derivatize and quantify EDCs like progestogens, androgens, estrogens, and phenols in environmental and biological samples. [, ]
- Drug Analysis: MSTFA enables the detection and quantification of drugs like atenolol, metoprolol, exemestane, and tizanidine in biological matrices like plasma and urine. [, , , , ]
- Forensic Toxicology: It is used to analyze drugs of abuse like cocaine, amphetamines, cannabinoids, and sedative-hypnotics in biological samples like hair, blood, and urine. [, , ]
- Food Analysis: MSTFA facilitates the determination of contaminants like 19-nortestosterone in urine and testosterone propionate residues in fishery products. [, ]
- Plant Science: It is used to quantify glycerol-3-phosphate, a crucial metabolite in plant defense mechanisms and lipid biosynthesis. []
- Material Science: MSTFA is used to analyze the composition of latent fingerprint residues, which can be crucial in forensic investigations. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)






![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)



